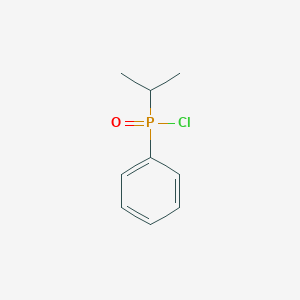![molecular formula C10H13IN2O4 B089370 1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 14260-82-3](/img/structure/B89370.png)
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the iodine atom suggests that it might be used in certain types of chemical reactions that require an iodine substituent.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (specifically a furanose ring), which is a five-membered ring with an oxygen atom . The iodine atom is attached to the 5-position of the sugar ring.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- This compound has been synthesized and characterized as a potential drug for anti-tumor and anti-viral applications. Its crystal structure was determined using X-ray single-crystal diffraction, revealing details like its monoclinic system and space group (Wei Li, Q. Xiao, & Ruchun Yang, 2014).
Biological Evaluation and Potential Uses
Derivatives of this compound have been synthesized, exploring its potential as a thymine analogue in medicinal chemistry. These derivatives have shown significance in creating anhydronucleosides and chloropurine derivatives, indicating diverse pharmacological potentials (H. Hřebabecký, M. Masojídková, M. Dračínský, & A. Holý, 2006).
Studies have been conducted on phosphonated carbocyclic derivatives of this compound, focusing on their potential use in HIV treatment. These studies revealed no cytotoxic activity against the U937 cell line, suggesting a safer profile for potential therapeutic applications (R. Romeo, C. Carnovale, S. Giofrè, G. Monciino, M. Chiacchio, C. Sanfilippo, & B. Macchi, 2014).
Chemical Constituents Studies
- The compound has been isolated from the marine sponge Callyspongia Fibrosa, showcasing its presence in natural sources. This discovery contributes to the understanding of chemical diversity in marine organisms and potential applications in natural product chemistry (L. Xiao, 2005).
Propiedades
Número CAS |
14260-82-3 |
|---|---|
Nombre del producto |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Fórmula molecular |
C10H13IN2O4 |
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 |
Clave InChI |
RHYWJBFVIQZQQA-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



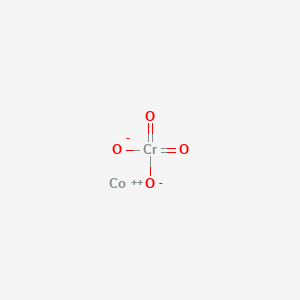
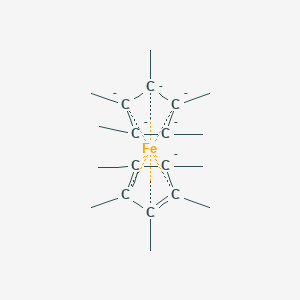
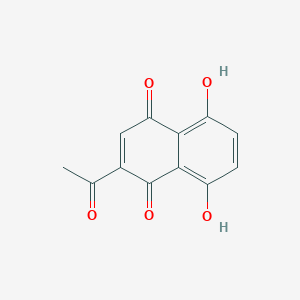
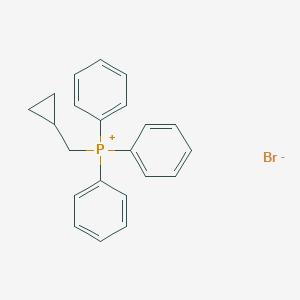

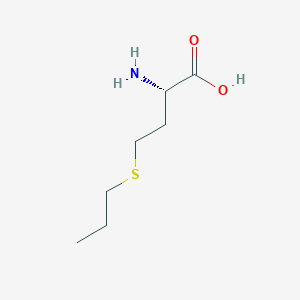
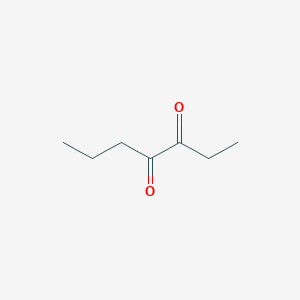
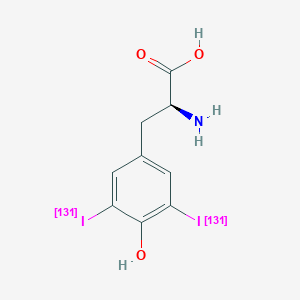
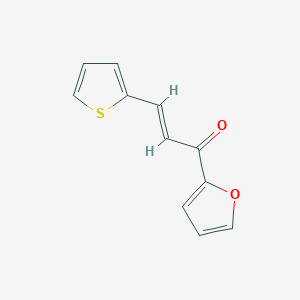
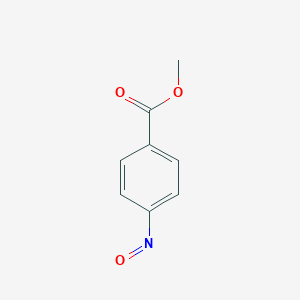
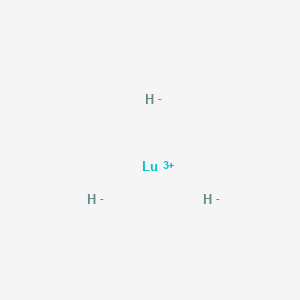
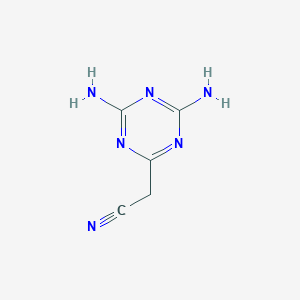
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
